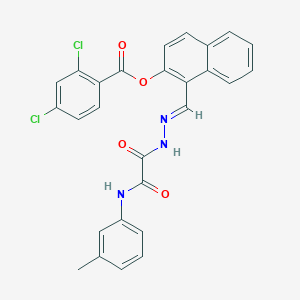
1-(2-(Oxo(3-toluidino)acetyl)carbohydrazonoyl)-2-naphthyl 2,4-dichlorobenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-(Oxo(3-toluidino)acetyl)carbohydrazonoyl)-2-naphthyl 2,4-dichlorobenzoate is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound is characterized by the presence of multiple functional groups, including oxo, toluidino, acetyl, carbohydrazonoyl, naphthyl, and dichlorobenzoate moieties. Its molecular formula is C23H17Cl2N3O4, and it has a molecular weight of 470.316 .
Métodos De Preparación
The synthesis of 1-(2-(Oxo(3-toluidino)acetyl)carbohydrazonoyl)-2-naphthyl 2,4-dichlorobenzoate involves several steps, each requiring specific reaction conditions and reagents. The general synthetic route includes:
Formation of the oxo(3-toluidino)acetyl intermediate: This step involves the reaction of 3-toluidine with an acylating agent to form the oxo(3-toluidino)acetyl intermediate.
Carbohydrazonoyl formation: The intermediate is then reacted with a hydrazine derivative to introduce the carbohydrazonoyl group.
Naphthyl attachment: The resulting compound is further reacted with a naphthyl derivative under specific conditions to attach the naphthyl group.
Dichlorobenzoate esterification: Finally, the compound undergoes esterification with 2,4-dichlorobenzoic acid to form the final product.
Análisis De Reacciones Químicas
1-(2-(Oxo(3-toluidino)acetyl)carbohydrazonoyl)-2-naphthyl 2,4-dichlorobenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the reduction of specific functional groups.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
Chemistry: It can be used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Medicine: Research into its potential therapeutic applications, such as anti-inflammatory or anticancer properties, is ongoing.
Mecanismo De Acción
The mechanism of action of 1-(2-(Oxo(3-toluidino)acetyl)carbohydrazonoyl)-2-naphthyl 2,4-dichlorobenzoate is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving enzyme inhibition or modulation of signaling pathways. Further research is needed to elucidate the exact mechanisms by which this compound exerts its effects .
Comparación Con Compuestos Similares
1-(2-(Oxo(3-toluidino)acetyl)carbohydrazonoyl)-2-naphthyl 2,4-dichlorobenzoate can be compared with other similar compounds, such as:
3-(2-(Oxo(3-toluidino)acetyl)carbohydrazonoyl)phenyl 2,4-dichlorobenzoate: This compound has a similar structure but with a phenyl group instead of a naphthyl group.
2-(2-(Oxo(3-toluidino)acetyl)carbohydrazonoyl)-1-naphthyl 2,4-dichlorobenzoate: This compound has a different substitution pattern on the naphthyl group.
The uniqueness of this compound lies in its specific combination of functional groups and the resulting chemical properties, which may offer distinct advantages in certain applications.
Propiedades
Número CAS |
765289-46-1 |
|---|---|
Fórmula molecular |
C27H19Cl2N3O4 |
Peso molecular |
520.4 g/mol |
Nombre IUPAC |
[1-[(E)-[[2-(3-methylanilino)-2-oxoacetyl]hydrazinylidene]methyl]naphthalen-2-yl] 2,4-dichlorobenzoate |
InChI |
InChI=1S/C27H19Cl2N3O4/c1-16-5-4-7-19(13-16)31-25(33)26(34)32-30-15-22-20-8-3-2-6-17(20)9-12-24(22)36-27(35)21-11-10-18(28)14-23(21)29/h2-15H,1H3,(H,31,33)(H,32,34)/b30-15+ |
Clave InChI |
OJEBUYVZJLWUSG-FJEPWZHXSA-N |
SMILES isomérico |
CC1=CC(=CC=C1)NC(=O)C(=O)N/N=C/C2=C(C=CC3=CC=CC=C32)OC(=O)C4=C(C=C(C=C4)Cl)Cl |
SMILES canónico |
CC1=CC(=CC=C1)NC(=O)C(=O)NN=CC2=C(C=CC3=CC=CC=C32)OC(=O)C4=C(C=C(C=C4)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















